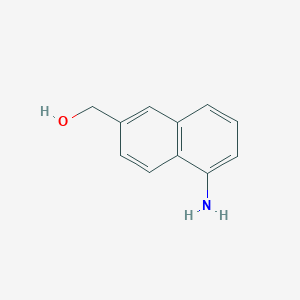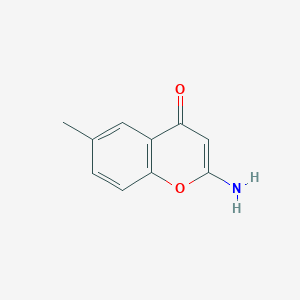
5-Chloro-1,6-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,6-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,6-dimethyl-1H-indole typically involves the chlorination of 1,6-dimethylindole. One common method is the reaction of 1,6-dimethylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1,6-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-1,6-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,6-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-Chloroindole: Similar in structure but lacks the methyl groups at the 1 and 6 positions.
1,6-Dimethylindole: Similar but lacks the chlorine atom at the 5 position.
5-Bromo-1,6-dimethyl-1H-indole: Similar but with a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-1,6-dimethyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
5-chloro-1,6-dimethylindole |
InChI |
InChI=1S/C10H10ClN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3 |
Clave InChI |
IBFCZFQDIPRLAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CN2C)C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)

![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)





![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)
![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)



![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)
